molecular formula C12H10N2O B7621600 4-Methyl-2-pyrimidin-5-ylbenzaldehyde

4-Methyl-2-pyrimidin-5-ylbenzaldehyde

Cat. No.: B7621600
M. Wt: 198.22 g/mol
InChI Key: XDBCVOAWNYQFBJ-UHFFFAOYSA-N
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Description

4-Methyl-2-pyrimidin-5-ylbenzaldehyde is a benzaldehyde derivative featuring a methyl substituent at the 4-position of the benzene ring and a pyrimidin-5-yl group at the 2-position. The aldehyde functional group at the benzylic position renders this compound highly reactive, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

4-methyl-2-pyrimidin-5-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-2-3-10(7-15)12(4-9)11-5-13-8-14-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBCVOAWNYQFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methyl group enhances lipophilicity compared to non-methylated analogs (e.g., 2-Pyrimidin-5-ylbenzaldehyde).

Physicochemical Properties

Property This compound 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 2-Pyrimidin-5-ylbenzaldehyde
Melting Point (°C) 128–130 (estimated) 160–162 (reported) 115–117 (estimated)
Solubility in DMSO High Moderate High
LogP (lipophilicity) 2.1 3.5 1.8

Insights :

  • The cyclopentylamino and methylthio groups in the compound contribute to higher LogP, suggesting greater membrane permeability, which is critical for bioactive molecules.
  • The chloro-substituted analog (4-Chloro-2-pyrimidin-5-ylbenzaldehyde) is predicted to exhibit higher density and reactivity due to the electron-withdrawing Cl group.

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